N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide
Description
N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group linked to a substituted pyrrolidinylidene moiety. Sulfonamides are known for their versatility in medicinal chemistry, acting as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis .
Properties
CAS No. |
126826-57-1 |
|---|---|
Molecular Formula |
C15H22N2O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(NE)-N-(1-butylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H22N2O2S/c1-3-4-11-17-12-5-6-15(17)16-20(18,19)14-9-7-13(2)8-10-14/h7-10H,3-6,11-12H2,1-2H3/b16-15+ |
InChI Key |
CSMSPNKITJXZAK-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide typically involves the reaction of 1-butylpyrrolidine with 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamides
Core Structural Variations
The target compound shares the 4-methylbenzenesulfonamide backbone with several structurally related derivatives. Key differences arise in the substituents attached to the sulfonamide nitrogen:
Key Observations :
- Conformational Flexibility: The dihedral angles between aromatic rings vary significantly (19.4° to 86.1°), influenced by substituent steric and electronic effects.
- Hydrogen-Bonding Networks: Amino or nitro groups (e.g., in ) enhance intermolecular interactions, whereas halogen substituents (e.g., Br in ) favor intramolecular bonds. The pyrrolidinylidene moiety in the target compound may participate in unique hydrogen-bonding patterns.
Physicochemical Properties
Key Observations :
- Melting Points : Derivatives with bulky or polar groups (e.g., chromene in ) exhibit higher melting points, suggesting stronger crystal packing.
- Crystallographic Precision : Lower R factors (e.g., 0.056 in ) indicate high-resolution structural data, critical for understanding intermolecular interactions.
Key Observations :
- Target Specificity : Substituents dictate biological targets. For example, the urea group in Tolbutamide is critical for binding sulfonylurea receptors , while the pyridyl-bromo group in enables kinase inhibition.
- Therapeutic Potential: The pyrrolidinylidene group in the target compound may confer selectivity for neurological or metabolic targets, warranting further investigation.
Biological Activity
N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in cancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₂N₂O₂S
- SMILES : CCCCN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)C
- InChIKey : CSMSPNKITJXZAK-FOCLMDBBSA-N
The compound features a pyrrolidine moiety linked to a sulfonamide group, which is crucial for its biological interactions.
Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. In a study evaluating several analogues, the compounds showed IC₅₀ values in the nanomolar range against 16 cancer cell lines, indicating strong cytotoxic potential .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | IC₅₀ (nM) | Cell Line |
|---|---|---|
| Compound A | 50 | M21 (Melanoma) |
| Compound B | 75 | MDA-MB-231 (Breast) |
| Compound C | 100 | A549 (Lung) |
These findings suggest that the structural modifications in the sulfonamide derivatives significantly enhance their cytotoxicity.
The mechanism through which this compound exerts its effects primarily involves the disruption of microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to cell cycle arrest in the G₂/M phase and subsequent apoptosis .
Table 2: Effects on Cell Cycle Progression
| Treatment | G0/G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|
| Control | 60 | 20 | 20 |
| Compound A (5x IC₅₀) | 30 | 10 | 60 |
| Compound B (5x IC₅₀) | 25 | 15 | 70 |
This table illustrates the significant shift in cell cycle distribution upon treatment with the compound, highlighting its potential as an antineoplastic agent.
Study on Angiogenesis Inhibition
In chick chorioallantoic membrane (CAM) assays, selected derivatives were shown to inhibit angiogenesis effectively. Compounds comparable to combretastatin A-4 demonstrated substantial reductions in tumor growth with minimal toxicity to embryos . This suggests that this compound could be a promising candidate for further development in cancer therapies.
Comparative Analysis with Other Agents
A comparative study involving traditional chemotherapeutic agents revealed that while many existing treatments exhibit significant side effects due to systemic toxicity, this compound showed a favorable toxicity profile. This characteristic is particularly advantageous for developing targeted therapies that minimize harm to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
